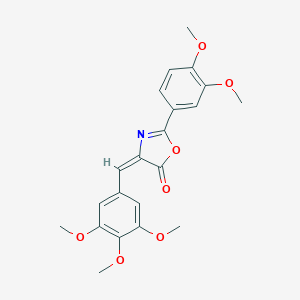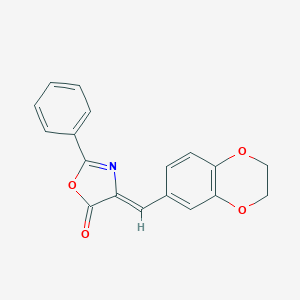![molecular formula C19H21N3OS B382606 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 315709-67-2](/img/structure/B382606.png)
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine, also known as MPTP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Antiviral Activity
Research has shown that thienopyrimidine derivatives, including structures related to "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine," have significant antiviral properties. For instance, Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups, leading to compounds that markedly inhibited retrovirus replication in cell culture, showcasing their potential in antiviral drug development (Hocková et al., 2003).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine compounds are noted for their bioactive properties. Tolba et al. (2018) highlighted that incorporating different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its antibacterial, antifungal, and anti-inflammatory activities. This suggests the compound could be a valuable scaffold for developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Analgesic Agents
The structural framework of thienopyrimidine derivatives has been explored for potential analgesic properties. Khalifa et al. (2019) synthesized trisubstituted pyrazoles containing thienopyrimidine heterocycles that showed significant analgesic effects, indicating the potential of "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine" in pain management research (Khalifa et al., 2019).
Solid-State Fluorescence Properties
The synthesis of novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine structures, as researched by Yokota et al. (2012), suggests the potential application of "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine" in materials science, particularly in the development of new fluorescent materials for various technological applications (Yokota et al., 2012).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-7-9-22(10-8-13)18-17-16(11-24-19(17)21-12-20-18)14-3-5-15(23-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDSCPHMSFBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382523.png)
![Methyl 4,5-dimethyl-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B382527.png)
![3,4-dimethoxy-N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B382528.png)
![2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B382531.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-naphthyl)ethanone](/img/structure/B382535.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382536.png)
![8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}quinoline](/img/structure/B382537.png)
![Ethyl 2-[(3,4-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382538.png)
![2-Methyl-4-[(4-{[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]methyl}benzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382539.png)
![(E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382540.png)
![12-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B382541.png)

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B382543.png)